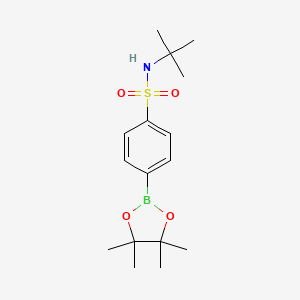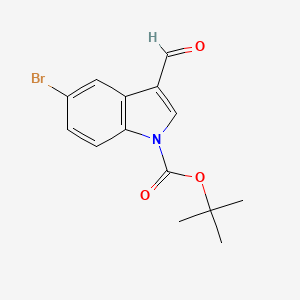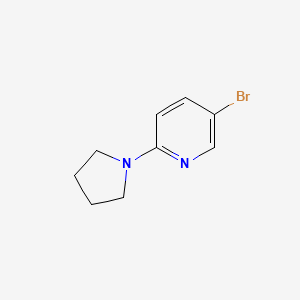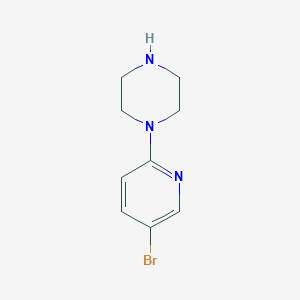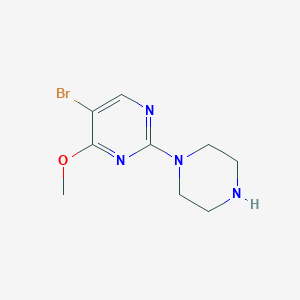![molecular formula C11H18N2 B1286034 [2-Amino-1-(4-Methylphenyl)ethyl]dimethylamin CAS No. 889939-66-6](/img/structure/B1286034.png)
[2-Amino-1-(4-Methylphenyl)ethyl]dimethylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol.
Wissenschaftliche Forschungsanwendungen
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced to 4-methylphenethylamine, which is subsequently reacted with formaldehyde and dimethylamine to yield the final product.
-
Step 1: Formation of 4-methyl-β-nitrostyrene
Reactants: 4-methylbenzaldehyde, nitroethane
Conditions: Basic conditions, typically using a base such as sodium hydroxide
Product: 4-methyl-β-nitrostyrene
-
Step 2: Reduction to 4-methylphenethylamine
Reactants: 4-methyl-β-nitrostyrene, reducing agent (e.g., lithium aluminum hydride)
Conditions: Anhydrous conditions, typically in an inert atmosphere
Product: 4-methylphenethylamine
-
Step 3: Reaction with formaldehyde and dimethylamine
Reactants: 4-methylphenethylamine, formaldehyde, dimethylamine
Conditions: Acidic or basic conditions, depending on the specific method used
Product: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Industrial Production Methods
Industrial production of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are used to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Halides, alkoxides; typically in polar aprotic solvents
Wirkmechanismus
The mechanism of action of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simpler analog without the dimethylamine group.
Amphetamine: A structurally similar compound with potent stimulant effects.
Methamphetamine: A derivative with a methyl group on the nitrogen atom, known for its strong central nervous system stimulant properties.
Uniqueness
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSADQGXHDVVCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586107 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-66-6 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
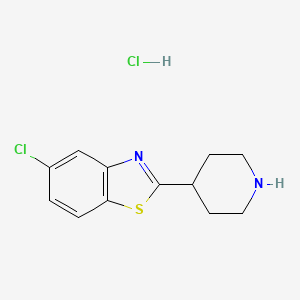
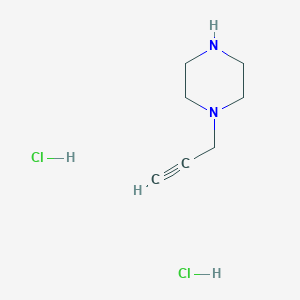
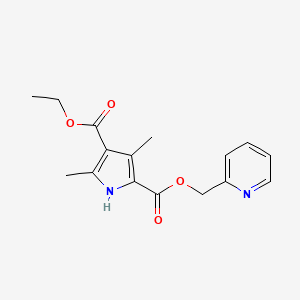
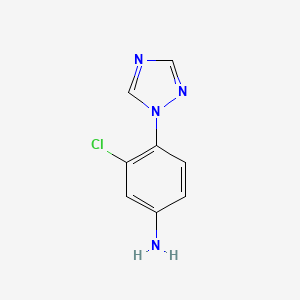

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
